molecular formula C24H24ClN3OS2 B2562839 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride CAS No. 1215648-17-1

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride

Cat. No.: B2562839
CAS No.: 1215648-17-1
M. Wt: 470.05
InChI Key: NGZVJBNRQYRUJF-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
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Scientific Research Applications

Chemical Variability and Properties

Research on compounds containing pyridine and thieno[2,3-c]pyridin structures, such as the one mentioned, often focuses on their preparation, properties, and potential applications. These compounds have been explored for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such studies suggest that these compounds might have unexplored applications in similar domains, highlighting the importance of investigating unknown analogues for potential scientific applications (Boča, Jameson, & Linert, 2011).

Biological Activities of Analogous Compounds

Phenothiazine derivatives, which share structural similarities with the compound of interest, have been extensively investigated for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other biological activities. These activities are attributed to the interactions of phenothiazines with biological systems, including their ability to penetrate biological membranes due to their lipophilic nature. The diverse biological activities of phenothiazines suggest potential research directions for related compounds in exploring their effects on various biological systems and diseases (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pharmacokinetics and Drug-Drug Interactions

The metabolism of small-molecule drugs, including those with structures similar to the query compound, often involves cytochrome P450 enzymes. Understanding the selective inhibition and involvement of specific CYP isoforms in the metabolism of these compounds is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. This research area highlights the significance of assessing the contribution of various CYP isoforms to the total metabolism of compounds, potentially including the compound of interest (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-2-29-19-10-6-9-18(13-19)23(28)26-24-21(14-25)20-11-12-27(16-22(20)30-24)15-17-7-4-3-5-8-17;/h3-10,13H,2,11-12,15-16H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVJBNRQYRUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.